2-phenylethanesulfonyl Chloride
Description
Properties
IUPAC Name |
2-phenylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFNLHZZPHHFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375138 | |
| Record name | 2-phenylethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-71-2 | |
| Record name | 2-phenylethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonylation of 2-Phenylethanethiol
One common synthetic route involves the chlorosulfonylation of 2-phenylethanethiol using N-chlorosuccinimide in the presence of hydrochloric acid and acetonitrile as solvent. The reaction is typically conducted at low temperatures (~10°C) to favor the formation of the sulfonyl chloride product. This method is scalable for industrial production, often employing continuous flow reactors to optimize yield and purity.
Reaction conditions and outcomes:
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Phenylethanethiol + N-chlorosuccinimide + HCl | 10°C, acetonitrile, 3 h | ~56% | Purification by silica gel chromatography; pale-beige oil product |
This method yields 2-phenylethanesulfonyl chloride as a pale-beige oil, with subsequent conversion to sulfonamide derivatives possible through further reaction with ammonia solutions.
Oxidative Chlorosulfonation Using Sodium Chlorite (NaClO2)
A greener and efficient method involves the oxidative chlorosulfonation of thiol precursors using sodium chlorite (NaClO2) and concentrated hydrochloric acid in acetonitrile. This approach is notable for its environmental friendliness, operational safety, and high yields (up to 82%).
Optimization of reaction conditions for this compound synthesis:
| Entry | NaClO2 (equiv) | HCl (mL) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2 | 2 | H2O | 31 | Low yield in water |
| 2 | 2 | 2 | MeCN | 55 | Improved yield in acetonitrile |
| 3 | 3 | 3 | MeCN | 82 | Optimal conditions |
| 4 | 3 | 3 | MeCN | 79 | Variation in addition sequence |
| 5 | 4 | 4 | MeCN | 77 | Increased reagent amounts |
| 6 | 3 | 3 | MeCN (NaClO2 solution) | 62 | Lower yield with NaClO2 solution vs solid |
| 7 | 3 | 3 | MeCN | 71 | Longer reaction time (2 h) |
Under optimized conditions (Entry 3), the reaction proceeds efficiently with high conversion and yields. The purification is straightforward due to the solubility properties of by-products, allowing isolation of analytically pure sulfonyl chloride by simple filtration and drying.
Industrial and Alternative Synthetic Routes
Industrial processes often adapt the above methods with modifications for scale-up, including:
- Use of continuous flow reactors to control reaction temperature and mixing.
- Employing thionyl chloride (SOCl2) in the presence of Lewis acids and quaternary ammonium salts to convert lactone or ester intermediates into sulfonyl chlorides.
- Avoidance of carcinogenic reagents like thiourea by substituting with less toxic thiosulfonic acid salts.
- Chlorination steps conducted at controlled temperatures (0–20°C) using chlorine gas or other chlorinating agents.
These processes aim to maximize yield, reduce impurities, and improve safety and environmental profiles.
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonylation with N-chlorosuccinimide | 2-Phenylethanethiol, N-chlorosuccinimide, HCl, MeCN, 10°C | ~56 | Moderate yield, straightforward | Requires low temperature control |
| NaClO2-mediated oxidative chlorosulfonation | Thiol precursor, NaClO2, HCl, MeCN, room temp | Up to 82 | High yield, green chemistry, simple purification | Sensitive to water presence |
| Thionyl chloride with lactone intermediates | Lactone, SOCl2, Lewis acid catalyst, chlorination | Variable | Suitable for industrial scale, high purity | Multi-step, requires careful control |
- The NaClO2-mediated method is versatile and applicable to various thiol derivatives, including disulfides and thioacetates, providing a broad substrate scope.
- Solvent choice critically affects yield; acetonitrile is preferred over water for better solubility and reaction efficiency.
- Reaction temperature and reagent stoichiometry are key parameters optimized to balance conversion and minimize side reactions.
- Industrial methods emphasize safer reagents and catalysts, avoiding carcinogenic substances and employing milder conditions.
- Purification strategies leverage the hydrophilic nature of by-products to simplify isolation of the sulfonyl chloride.
The preparation of this compound is well-established through several synthetic routes, with the NaClO2-mediated oxidative chlorosulfonation method standing out for its efficiency, environmental compatibility, and high yield. Industrial processes adapt these methods with additional catalysts and controlled chlorination steps to meet large-scale production demands. Careful optimization of reaction conditions, solvent choice, and purification techniques ensures high purity and yield of this valuable sulfonyl chloride derivative.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base (e.g., triethylamine) to form sulfonamides.
Alcohols: React under basic conditions to form sulfonate esters.
Thiols: React to form sulfonothioates, often in the presence of a base.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Phenylethanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenylethanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the substitution of the chloride ion with the nucleophile, forming the corresponding sulfonamide, sulfonate ester, or sulfonothioate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl Chlorides and Analogs
Physicochemical Properties
- Physical State : Sulfonyl chlorides like this compound are typically solids, whereas fluorides (e.g., (S)-2-(naphthalen-1-yl)ethanesulfonyl fluoride) may exist as viscous liquids due to lower melting points .
- Thermal Stability : Fluorides exhibit higher stability under aqueous conditions compared to chlorides, making them preferable in Click chemistry (SuFEx reactions) .
Biological Activity
2-Phenylethanesulfonyl chloride (PESC) is a sulfonyl chloride compound that has garnered attention in various fields of chemical biology due to its unique reactivity and potential biological applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
PESC is characterized by the presence of a phenyl group attached to an ethanesulfonyl chloride moiety. The synthesis of PESC typically involves the chlorosulfonylation of phenethyl alcohol or related compounds, which can be achieved through various methods including continuous flow synthesis techniques that enhance yield and purity .
PESC acts primarily as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity is attributed to the sulfonyl chloride functional group, which can undergo nucleophilic substitution reactions. The biological implications of this reactivity are significant, particularly in the context of enzyme inhibition and modification.
Enzyme Inhibition
Research has shown that PESC can inhibit specific enzymes by modifying active site residues. For instance, studies involving phenylalanyl-tRNA synthetase (PheRS) indicate that PESC can act as a substrate mimic, potentially disrupting protein synthesis in bacterial cells . The binding affinity and inhibition kinetics have been quantitatively assessed using molecular dynamics simulations, revealing a strong interaction with key amino acid residues in the enzyme's active site.
Case Studies
- Antimicrobial Activity : A notable study demonstrated that PESC exhibits antimicrobial properties by inhibiting the growth of certain bacterial strains. The compound was tested against Enterococcus faecalis, showing significant inhibitory effects at sub-micromolar concentrations. This suggests potential applications in developing new antimicrobial agents .
- Protein Modification : In another investigation, PESC was utilized to modify cysteine residues in proteins, leading to changes in protein structure and function. This method has implications for studying protein dynamics and interactions in cellular environments.
Table 1: Biological Activity of this compound
| Activity Type | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Enterococcus faecalis | 0.5 | Inhibition of PheRS |
| Enzyme Modification | Cysteine-containing proteins | Varies | Covalent modification |
| Protein Synthesis Inhibition | Bacterial ribosomes | 0.8 | Competitive inhibition |
Q & A
Q. What are the recommended synthetic methods for preparing 2-phenylethanesulfonyl chloride, and how can purity be optimized?
To synthesize this compound, a common approach involves sulfonation of 2-phenylethanol followed by chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Conducting reactions under anhydrous conditions using inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis .
- Purification via vacuum distillation or recrystallization from dry solvents like dichloromethane.
- Purity optimization: Monitor by thin-layer chromatography (TLC) or HPLC, and confirm structural integrity via -NMR (peaks at δ 2.8–3.2 ppm for sulfonyl groups) and IR (stretching at 1360–1170 cm⁻¹ for S=O bonds) .
Q. What analytical techniques are most effective for characterizing this compound?
- Spectroscopy : Use -NMR to confirm the phenyl group (δ 7.2–7.5 ppm) and sulfonyl chloride moiety. IR spectroscopy identifies S=O and C-Cl bonds.
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected m/z ~200 for [M]⁺).
- Elemental Analysis : Verify stoichiometry (C: ~47%, H: ~4.5%, S: ~15%) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and full-face respirators with ABEK filters to prevent inhalation of toxic vapors .
- Ventilation : Use fume hoods with >0.5 m/s airflow.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a sulfonating agent for:
- Nucleophilic Substitutions : Introducing sulfonyl groups into amines or alcohols (e.g., synthesizing sulfonamide drugs).
- Polymer Chemistry : Modifying side chains for functional materials.
- Cross-Coupling Reactions : As an electrophile in Pd-catalyzed reactions .
Advanced Research Questions
Q. How does this compound’s stability vary under different experimental conditions?
- Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl. Use thermogravimetric analysis (TGA) to monitor mass loss .
- Moisture Sensitivity : Hydrolyzes rapidly in aqueous media. Store under inert gas (argon) with molecular sieves to prolong shelf life .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber glassware .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Conflicting Acute Toxicity Reports : Some studies classify it as Category 3 (H331: Toxic if inhaled), while others lack data. Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar compounds like 2-chloroethanesulfonyl chloride .
- Chronic Exposure : No long-term data exists. Use rodent models to assess carcinogenicity, referencing OSHA guidelines for workplace exposure limits .
Q. What strategies optimize reaction yields when using this compound in moisture-sensitive reactions?
- Solvent Selection : Use anhydrous dichloromethane or THF, pre-dried over molecular sieves.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
- Real-Time Monitoring : Employ in situ FTIR to track reagent consumption and adjust stoichiometry .
Q. How can ecotoxicity of this compound be assessed in environmental studies?
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
- Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances the electrophilicity of the sulfur center.
- Leaving Group Ability : Chloride ion departure is facilitated by resonance stabilization of the sulfonate intermediate. Computational studies (DFT) can model transition states .
Q. What gaps exist in the current research on this compound?
- Toxicokinetics : No data on absorption/distribution in mammalian systems.
- Advanced Applications : Limited studies on its use in asymmetric catalysis or photoactive materials.
- Regulatory Data : Lack of harmonized GHS classifications across regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
